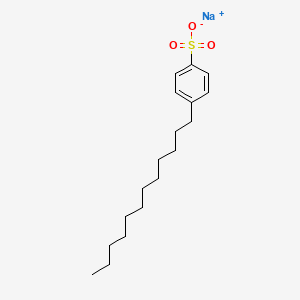

Sodium p-dodecylbenzenesulfonate

Vue d'ensemble

Description

Sodium p-dodecylbenzenesulfonate is an anionic surfactant with the chemical formula C₁₈H₂₉NaO₃S and a molecular weight of 348.48 . It is commonly used in various industrial and household applications due to its excellent wetting, dispersion, decontamination, and antibacterial properties . This compound is typically found as a white or yellowish powder or flake solid, which is easily soluble in water .

Méthodes De Préparation

The preparation of sodium p-dodecylbenzenesulfonate involves several key steps: alkylation, sulfonation, and neutralization .

Alkylation: Benzene is reacted with dodecolefin to form dodecyl benzene (LAB) using a catalyst such as hydrogen fluoride.

Sulfonation: The dodecyl benzene is then sulfonated with sulfur trioxide (SO₃) to produce dodecyl benzene sulfonic acid

Neutralization: Finally, the dodecyl benzene sulfonic acid is neutralized with sodium hydroxide (NaOH) to yield this compound

Analyse Des Réactions Chimiques

Reactivity in Surfactant Modification

SDBS reacts with formaldehyde to form hydroxymethyl derivatives (SDBS-1 to SDBS-4) with enhanced interfacial properties :

| Property | SDBS | SDBS-1 | SDBS-2 | SDBS-3 | SDBS-4 |

|---|---|---|---|---|---|

| Interfacial tension (mN/m) | 1.2 | 0.8 | 0.7 | 0.9 | 0.8 |

| Oil displacement (%) | 18 | 22 | 25 | 20 | 21 |

Derivatives show:

- Improved thermal stability (decomposition onset: 410°C vs. 200°C for SDBS) .

- Reduced sensitivity to Ca²⁺/Mg²⁺ ions .

Degradation Reactions

a. Photodegradation

Under UV/O₃ exposure (4–10 h):

b. Biodegradation

Chlorella vulgaris degrades SDBS via β-oxidation and desulfonation :

- Key intermediates: m/z 355.16 (hydroxylated SDBS), m/z 215.00 (desulfonated product) .

- 70% removal in 12 h under optimized conditions .

Interfacial Reactions in Enhanced Oil Recovery

SDBS reduces oil-water interfacial tension (IFT) through:

| SDBS Concentration (wt%) | IFT (mN/m) | Temperature (°C) |

|---|---|---|

| 0.1 | 1.2 | 25 |

| 0.5 | 0.8 | 50 |

| 1.0 | 0.5 | 75 |

Micelle formation (CMC = 553–1400 μg/mL) enhances emulsification .

Adsorption Mechanisms

SDBS adsorbs on macroporous resins via:

- Hydrophobic interactions : Dominant on styrene-based resins (e.g., HP20) .

- π-π stacking : Between benzene rings of SDBS and resin matrices .

| Resin Type | Adsorption Capacity (mg/g) | Removal Efficiency (%) |

|---|---|---|

| HP20 | 80 | 94 |

| HP2MGL | 9 | 80 |

Reactivity in Oscillating Chemical Systems

SDBS micelles alter Belousov-Zhabotinsky reaction dynamics by :

- Stabilizing bromine intermediates (e.g., Br₂, HOBr) within micellar cores.

- Modulating reaction frequency by 30–50% at 1–5 mM SDBS.

Environmental Interactions

Applications De Recherche Scientifique

Scientific Research Applications

Biochemical Studies

Sodium p-dodecylbenzenesulfonate serves as an effective surfactant in biochemical research, particularly in the solubilization of proteins and lipids. It is instrumental in preparing buffer solutions and is often used in gel electrophoresis for the separation of proteins based on size. This compound aids in the analysis of protein structures and functions by enhancing the solubility of hydrophobic biomolecules .

Nanotechnology

In nanotechnology, this compound is employed as a dispersant for nanoparticles, improving their stability in aqueous solutions. This property is crucial for the development of nanomaterials used in various applications, including drug delivery systems and environmental remediation .

Pesticide Formulations

The compound enhances the spreading and wetting properties of pesticides when applied to plant surfaces. This application ensures better coverage and efficacy of pesticide formulations .

Industrial Applications

Cleaning Agents

this compound is widely used in household and industrial cleaning products due to its excellent detergency and emulsification properties. It is a key ingredient in formulations for laundry detergents, dishwashing liquids, metal cleaners, and automotive cleaning agents. Its ability to remove oils, pigments, and other contaminants makes it indispensable in industrial cleaning processes .

Textile and Leather Industry

In textile dyeing and finishing, this compound improves dye uptake and uniformity while enhancing the softness and durability of leather products. It plays a significant role in the production of dyes and pigments, contributing to better color fastness and overall quality .

Medical Applications

Dermatological Treatments

Recent studies have demonstrated that this compound effectively kills Demodex mites in vitro, making it a potential treatment for demodicidosis. Clinical trials showed that a 2% ointment formulation significantly reduced inflammatory lesions associated with Demodex infestation compared to traditional treatments like metronidazole .

Case Study: Treatment of Demodicidosis

- Objective : Evaluate the effectiveness of this compound against Demodex.

- Methodology : A clinical trial involved 62 patients treated with 2% this compound ointment twice daily for eight weeks.

- Results : The treatment resulted in an 87.1% effective rate in reducing symptoms compared to 65.5% for metronidazole .

Environmental Considerations

While this compound is biodegradable, concerns regarding its environmental impact have led to improved production processes that focus on minimizing pollution. Companies are increasingly adopting green chemistry principles to develop more sustainable products that mitigate environmental risks associated with this compound .

Data Summary Table

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Scientific Research | Protein solubilization, gel electrophoresis | Enhances solubility of biomolecules |

| Nanotechnology | Dispersant for nanoparticles | Improves stability in solutions |

| Industrial Cleaning | Detergents, metal cleaners | Effective removal of contaminants |

| Textile Industry | Dyeing agents | Improves dye uptake and uniformity |

| Medical Treatment | Treatment for demodicidosis | High efficacy against skin mites |

Mécanisme D'action

The mechanism of action of sodium p-dodecylbenzenesulfonate involves its interaction with cell membranes and proteins . The hydrophobic alkyl chain inserts into lipid bilayers, disrupting membrane integrity and leading to cell lysis . Additionally, the sulfonate group interacts with proteins, affecting their structure and function .

Comparaison Avec Des Composés Similaires

Sodium p-dodecylbenzenesulfonate is part of the alkylbenzene sulfonate family, which includes other compounds such as sodium laureth sulfate and linear alkylbenzene sulfonates . Compared to branched alkylbenzene sulfonates, linear alkylbenzene sulfonates like this compound are more biodegradable and environmentally friendly . This makes them preferable for use in household and industrial cleaning products .

Propriétés

Numéro CAS |

2211-98-5 |

|---|---|

Formule moléculaire |

C18H30NaO3S |

Poids moléculaire |

349.5 g/mol |

Nom IUPAC |

sodium;4-dodecylbenzenesulfonate |

InChI |

InChI=1S/C18H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;/h13-16H,2-12H2,1H3,(H,19,20,21); |

Clé InChI |

OTJDDUKPDMSZHT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |

SMILES canonique |

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

2211-98-5 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Sodium p-dodecylbenzenesulfonate contribute to the antistatic properties of polyester fibers?

A1: The research indicates that this compound works synergistically with polyethylene oxide (PEO) and sodium chloride (NaCl) to enhance the antistatic properties of polyester fibers []. While the exact mechanism isn't fully detailed in the provided abstract, the combination of these hydrophilic agents likely improves the fiber's surface conductivity. This increased conductivity allows for the dissipation of static charges, reducing the buildup that leads to static cling and discharge.

Q2: What is the significance of the synergistic interaction between this compound, polyethylene oxide, and sodium chloride in this application?

A2: The study demonstrates that the combined use of this compound, polyethylene oxide, and sodium chloride results in a more effective and durable antistatic property compared to when each agent is used individually with the polyester []. This synergy suggests a complex interplay between these components, potentially influencing their distribution within the fiber and their interaction with moisture in the environment, ultimately leading to superior and longer-lasting antistatic performance.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.